molecular formula C12H14FN3O4S2 B2918636 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094908-83-3

3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride

Cat. No.: B2918636
CAS No.: 2094908-83-3
M. Wt: 347.38
InChI Key: KDKBZZYKCHDVSB-UHFFFAOYSA-N
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Description

3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a complex organic compound characterized by its sulfamoyl and sulfonyl fluoride functional groups. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by subsequent functionalization to introduce the sulfamoyl and sulfonyl fluoride groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the compound in high purity, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfonic acids and sulfates.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of other pyrazole derivatives and related compounds.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The sulfamoyl and sulfonyl fluoride groups play a crucial role in these interactions, affecting biological pathways and cellular processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: It can bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

  • 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]benzene-1-sulfonyl fluoride

  • 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)carbonyl]benzene-1-sulfonyl fluoride

  • 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)ethanoyl]benzene-1-sulfonyl fluoride

Uniqueness: 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-[(3-ethyl-1-methylpyrazol-4-yl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O4S2/c1-3-11-12(8-16(2)14-11)15-22(19,20)10-6-4-5-9(7-10)21(13,17)18/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKBZZYKCHDVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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